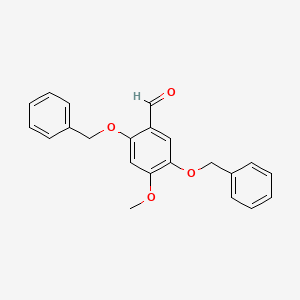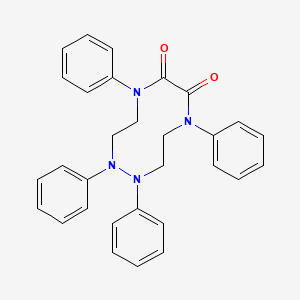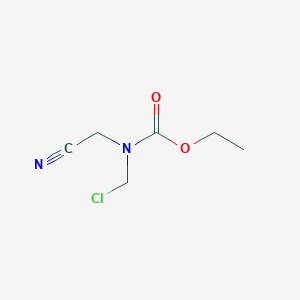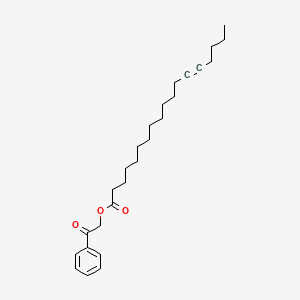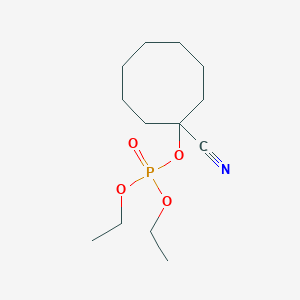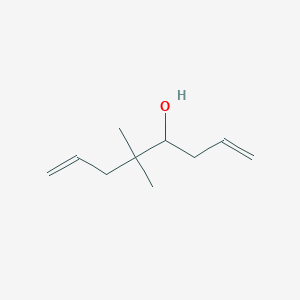
5,5-Dimethylocta-1,7-dien-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylocta-1,7-dien-4-ol: is a monoterpenoid compound that is structurally characterized by an octa-1,7-diene backbone substituted with methyl groups at positions 5 and 5, and a hydroxyl group at position 4. This compound is known for its presence in various essential oils and is often associated with a pleasant floral scent. It is used in a variety of applications, including fragrances, flavorings, and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylocta-1,7-dien-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as isoprene and acetone.
Grignard Reaction: A Grignard reagent is prepared from isoprene and magnesium in anhydrous ether. This reagent is then reacted with acetone to form the intermediate.
Hydrolysis: The intermediate is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethylocta-1,7-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halides or amines
Scientific Research Applications
Chemistry: 5,5-Dimethylocta-1,7-dien-4-ol is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and potential as a building block in complex molecule synthesis.
Biology: In biological research, this compound is investigated for its antimicrobial and antifungal properties. It is also used in studies related to plant metabolism and essential oil composition.
Medicine: The compound is explored for its potential therapeutic properties, including its use as an anti-inflammatory and analgesic agent. It is also studied for its role in traditional medicine and aromatherapy.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavorings, and as an additive in various consumer products .
Mechanism of Action
The mechanism of action of 5,5-Dimethylocta-1,7-dien-4-ol involves its interaction with cellular membranes and enzymes. It is known to disrupt microbial cell membranes, leading to cell lysis and death. The compound also inhibits certain enzymes involved in microbial metabolism, contributing to its antimicrobial properties. In biological systems, it may interact with receptors and signaling pathways, leading to its observed therapeutic effects .
Comparison with Similar Compounds
Linalool: A monoterpenoid alcohol with a similar structure but differing in the position of the double bonds and hydroxyl group.
Geraniol: Another monoterpenoid alcohol with a similar backbone but different functional group positions.
Nerol: An isomer of geraniol with similar properties.
Uniqueness: 5,5-Dimethylocta-1,7-dien-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its specific arrangement of double bonds and hydroxyl group makes it a valuable compound in various applications, distinguishing it from other similar monoterpenoids .
Properties
CAS No. |
88068-07-9 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
5,5-dimethylocta-1,7-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-7-9(11)10(3,4)8-6-2/h5-6,9,11H,1-2,7-8H2,3-4H3 |
InChI Key |
KCLHYFSAGIHZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)C(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl thieno[2,3-b]pyridin-6-ylcarbamate](/img/structure/B14389821.png)

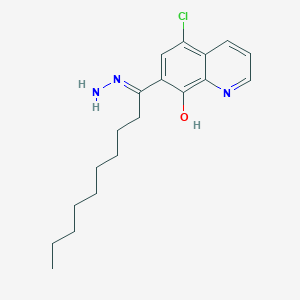
![2,2'-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile)](/img/structure/B14389845.png)
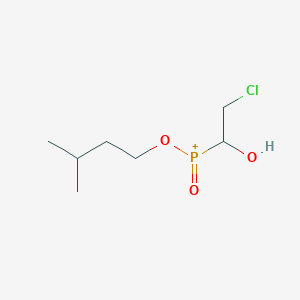
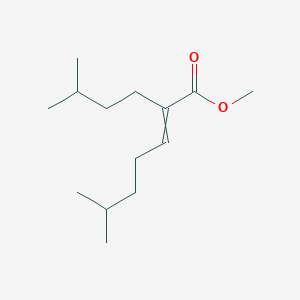
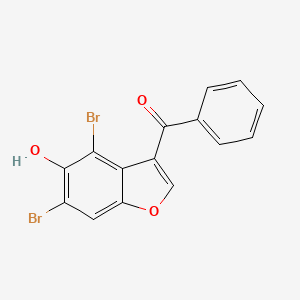
![2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid](/img/structure/B14389873.png)
